Acide 1-éthyl-1H-indole-3-carboxylique

Vue d'ensemble

Description

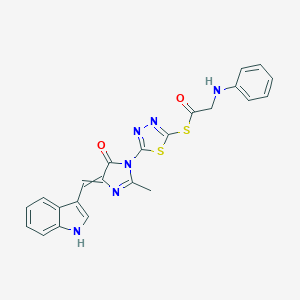

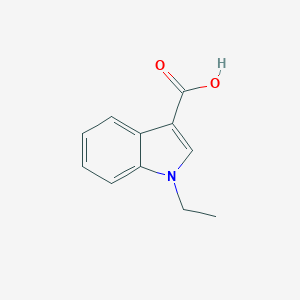

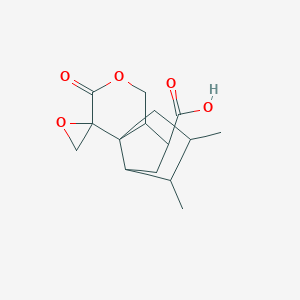

1-Ethyl-1H-indole-3-carboxylic acid is a derivative of indole-3-carboxylic acid, which is a compound that features an indole ring system with a carboxylic acid moiety at the third position. The ethyl substitution at the nitrogen atom of the indole ring distinguishes it from its parent compound and may affect its chemical and physical properties.

Synthesis Analysis

The synthesis of indole derivatives can be achieved through various methods. For instance, the synthesis of ethyl 1-acetyl-1H-indole-3-carboxylate, a related compound, involves the acetylation of ethyl 1H-indole-3-carboxylate . Another related compound, 3-(1-Ethyl-1H-indole-3-carbonyl)aminopropionic acid, is synthesized by alkylation of a precursor followed by saponification and acidation . These methods indicate that functionalized indoles can be synthesized through acylation and alkylation reactions, which could be applicable to the synthesis of 1-ethyl-1H-indole-3-carboxylic acid.

Molecular Structure Analysis

The molecular structure of ethyl 1-acetyl-1H-indole-3-carboxylate shows that the aromatic ring system is essentially planar, and the ethyl group is also located within this plane . Similarly, the crystal structure of 3-(1-Ethyl-1H-indole-3-carbonyl)aminopropionic acid reveals an orthorhombic crystal system with molecules linked through hydrogen bonds, forming a three-dimensional network . These findings suggest that the molecular structure of 1-ethyl-1H-indole-3-carboxylic acid would also exhibit planarity and could participate in intermolecular interactions such as hydrogen bonding.

Chemical Reactions Analysis

Indole derivatives can undergo various chemical reactions. For example, the Friedel-Crafts acylation of ethyl 1H-indole-2-carboxylate occurs at the C3-position or on the benzene moiety of the indole nucleus . This indicates that the indole ring is reactive towards electrophilic acylation. Additionally, the title compound in undergoes palladium-catalyzed coupling reactions with different partners, suggesting that 1-ethyl-1H-indole-3-carboxylic acid could also be amenable to such coupling reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives can be inferred from their molecular structures. The planarity of the indole ring system and the presence of functional groups such as carboxylic acid contribute to the compound's ability to form directional intermolecular interactions, as seen in the crystal structure of ethyl 1-acetyl-1H-indole-3-carboxylate . These interactions can influence the compound's melting point, solubility, and crystal packing. The presence of the ethyl group may also affect the lipophilicity of the compound.

Applications De Recherche Scientifique

Activité Herbicide

Les dérivés de l'acide indole-3-carboxylique, y compris l'acide 1-éthyl-1H-indole-3-carboxylique, ont été étudiés pour leur potentiel en tant qu'herbicides . Ces composés ont montré des effets d'inhibition allant de bons à excellents sur les racines et les pousses du colza dicotylédoné et de la folle avoine monocotylédonée .

Herbicides Mimétiques de l'Auxine

Ces composés ont été utilisés dans le développement de nouveaux herbicides mimétiques de l'auxine . Les auxines sont une classe de phytohormones qui jouent des rôles essentiels dans le cycle de vie des plantes, et le développement de composés aux propriétés similaires à celles de l'auxine pour la régulation de la croissance des plantes et les applications de lutte contre les mauvaises herbes revêt une grande importance .

Synthèse d'alcaloïdes

Les dérivés de l'indole, y compris l'this compound, sont des fragments prédominants présents dans certains alcaloïdes . Ils jouent un rôle majeur en biologie cellulaire et ont suscité un intérêt croissant pour le traitement de divers troubles dans le corps humain .

Développement de Médicaments

Les esters de l'acide indole-3-carboxylique, y compris l'this compound, présentent un intérêt dans la recherche de nouveaux médicaments . Sur la base de cette classe de composés, des médicaments tels que l'Arbidol et le tropisétrone ont été développés et introduits en pratique clinique .

Agents Anticancéreux

L'this compound a été utilisé comme réactif pour la préparation d'agents anticancéreux . Ces agents ont montré un potentiel dans le traitement de divers types de cancer <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="

Mécanisme D'action

Target of Action

It is known that indole derivatives, which include 1-ethyl-1h-indole-3-carboxylic acid, bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, making indole derivatives valuable for treatment .

Mode of Action

Indole derivatives are known to interact with their targets, leading to changes that result in their biological activity . The specific interactions and resulting changes would depend on the particular target and the structure of the indole derivative.

Biochemical Pathways

Indole derivatives are known to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The affected pathways and their downstream effects would depend on the specific biological activity.

Pharmacokinetics

The pharmacokinetic properties of indole derivatives can significantly impact their bioavailability and therapeutic potential .

Result of Action

Indole derivatives are known to have various biologically vital properties . The specific molecular and cellular effects would depend on the particular biological activity.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-ethyl-1H-indole-3-carboxylic acid. For instance, dietary intake can widely influence gut microbiota and the related indole metabolism . .

Orientations Futures

Indole derivatives, including 1-ethyl-1H-indole-3-carboxylic acid, have attracted increasing attention in recent years due to their biological activity and their role in the treatment of various disorders . Future research may focus on the development of new methods of synthesis and the exploration of their potential applications in medicine .

Analyse Biochimique

Cellular Effects

Indole derivatives have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Molecular Mechanism

Indole derivatives have been shown to interact with various biomolecules, leading to changes in gene expression and enzyme activation or inhibition .

Metabolic Pathways

Indole derivatives are known to interact with various enzymes and cofactors .

Propriétés

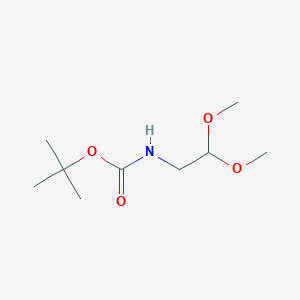

IUPAC Name |

1-ethylindole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-2-12-7-9(11(13)14)8-5-3-4-6-10(8)12/h3-7H,2H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWVUTEBEOYXQDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C2=CC=CC=C21)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20395187 | |

| Record name | 1-ethyl-1H-indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20395187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

132797-91-2 | |

| Record name | 1-ethyl-1H-indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20395187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-ethyl-1H-indole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

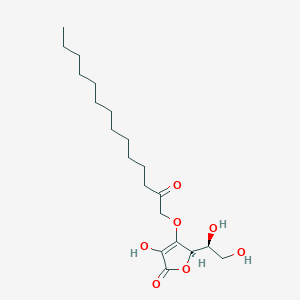

![5,10-Dihydroxy-2,7-bis(hydroxymethyl)-3,8-dimethylpyrimido[4,5-g]quinazoline-4,9-dione](/img/structure/B142884.png)